Tert-butyl 2-(2-methylphenyl)sulfanylacetate
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Overview
Description
Tert-butyl 2-(2-methylphenyl)sulfanylacetate: is an organic compound that belongs to the class of sulfanylacetates It is characterized by the presence of a tert-butyl ester group and a 2-methylphenyl sulfanyl group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-methylphenyl)sulfanylacetate typically involves the reaction of tert-butyl bromoacetate with 2-methylphenyl thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(2-methylphenyl)sulfanylacetate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding sulfide.
Substitution: Products with substituted nucleophiles.
Scientific Research Applications
Chemistry: Tert-butyl 2-(2-methylphenyl)sulfanylacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of sulfanylacetates on cellular processes. It is also investigated for its potential as a prodrug, where it can be metabolized to release active therapeutic agents.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-methylphenyl)sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of their function. The ester group can undergo hydrolysis to release active metabolites that exert their effects on cellular pathways.
Comparison with Similar Compounds
Tert-butyl 2-sulfanylacetate: This compound lacks the 2-methylphenyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.
Tert-butyl 2-(4-methylphenyl)sulfanylacetate: Similar to tert-butyl 2-(2-methylphenyl)sulfanylacetate but with the methyl group in the para position, which can affect its reactivity and interaction with molecular targets.
Uniqueness: this compound is unique due to the presence of the 2-methylphenyl group, which provides steric hindrance and influences its chemical reactivity and biological activity. This structural feature can be exploited to design compounds with specific properties and functions.
Properties
IUPAC Name |
tert-butyl 2-(2-methylphenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2S/c1-10-7-5-6-8-11(10)16-9-12(14)15-13(2,3)4/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPVQUKKCWKPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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